molecular formula C9H19NO B2720493 2-Methyl-3-(oxolan-2-yl)butan-1-amine CAS No. 2248271-18-1

2-Methyl-3-(oxolan-2-yl)butan-1-amine

Cat. No.: B2720493
CAS No.: 2248271-18-1
M. Wt: 157.257
InChI Key: JLQRVBMJTNNOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(oxolan-2-yl)butan-1-amine is an organic compound with the molecular formula C9H19NO It is a derivative of butan-1-amine, featuring a methyl group at the second position and an oxolan-2-yl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxolan-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-butanone with oxirane in the presence of a strong base, followed by reductive amination with ammonia or an amine source. The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxolan-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

2-Methyl-3-(oxolan-2-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-yl group enhances the compound’s binding affinity and selectivity towards these targets, facilitating its biological activity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(oxolan-2-yl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Methyl-3-(oxolan-2-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

    2-Methyl-3-(oxolan-2-yl)butan-1-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

2-Methyl-3-(oxolan-2-yl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3-(oxolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(6-10)8(2)9-4-3-5-11-9/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQRVBMJTNNOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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